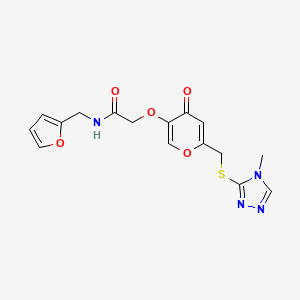

N-(furan-2-ylmethyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

Historical Development of Triazole-Pyran Hybrid Molecules

The design of triazole-pyran hybrid molecules represents a strategic convergence of two pharmacologically significant heterocyclic systems. Early work in this field focused on optimizing antiproliferative activity through modular synthesis approaches. For instance, tetrahydropyran-triazole hybrids synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) demonstrated potent activity against six tumor cell lines, with simpler synthetic routes enabling structural diversification. Parallel developments in pyrazole-triazole hybrids revealed enhanced phosphodiesterase type 4 (PDE4) inhibition when 1,2,4-triazole moieties were incorporated, establishing their role in forming critical hydrogen bonds with catalytic domains.

A pivotal advancement emerged through computational tools like Lead-Likeness and Molecular Analysis (LLAMA) software, which guided the systematic modification of tetrahydropyran scaffolds to improve "lead-like" properties while maintaining anticancer efficacy. Subsequent innovations introduced sulfur-containing variants, such as triazole-thioether linkages, to enhance metabolic stability and target engagement. These developments created a foundation for complex architectures like N-(furan-2-ylmethyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, which integrates multiple heterocyclic systems into a single pharmacophore.

Position in Medicinal Chemistry

This compound occupies a unique niche in medicinal chemistry due to its multidimensional pharmacophoric features:

The acetamide bridge serves dual roles: (1) acting as a flexible spacer to orient heterocyclic components and (2) improving aqueous solubility through polar interactions. Compared to first-generation triazole-pyran hybrids, this compound’s thioether and furan modifications address historical limitations in blood-brain barrier penetration and oxidative metabolism.

Structural Significance of Heterocyclic Components

Furan Ring System

The electron-rich furan-2-ylmethyl group enables charge-transfer interactions with aromatic residues in biological targets. This moiety’s bioisosteric relationship with phenyl groups allows retention of binding affinity while reducing molecular weight.

1,2,4-Triazole Core

The 4-methyl-4H-1,2,4-triazole subunit achieves three critical functions:

- Forms bidentate hydrogen bonds via N1 and N2 atoms

- Stabilizes the thioether linkage against glutathione-mediated cleavage

- Introduces a chiral center at C4 for stereoselective interactions

Pyran-4-one Scaffold

The 4-oxo group in the pyran ring induces planarity, facilitating intercalation with DNA or enzyme active sites. This feature is particularly valuable in anticancer applications where planar systems inhibit topoisomerase activity.

Thioether Bridge

Replacing oxygen with sulfur in the methylene bridge:

Current Research Landscape and Knowledge Gaps

Recent advances have focused on three areas:

Synthetic Methodology

Microwave-assisted CuAAC protocols now achieve 98% yields for triazole-linked hybrids, reducing reaction times from hours to minutes. However, stereocontrol at the thioether junction remains challenging, with current methods producing racemic mixtures.

Target Identification

While computational models predict strong binding to Casein Kinase 2 (CSNK2) and PDE4, experimental validation is limited to in vitro assays. The compound’s polypharmacological potential across kinase and phosphodiesterase families requires systematic profiling.

Critical Knowledge Gaps

- Metabolic Fate : Despite improved microsomal stability, the impact of gut microbiota on thioether cleavage remains unstudied.

- CNS Penetration : The furan group’s effect on blood-brain barrier permeability lacks empirical data.

- Crystallographic Evidence : No published structures exist of the compound bound to biological targets, hindering rational design.

Table 1: Comparative Analysis of Key Hybrid Molecules

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S/c1-20-10-18-19-16(20)26-9-12-5-13(21)14(7-24-12)25-8-15(22)17-6-11-3-2-4-23-11/h2-5,7,10H,6,8-9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCFKBAIOWJOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethylamine, followed by the introduction of the triazole and pyran moieties through various coupling reactions. Common reagents and conditions might include:

Furan-2-ylmethylamine: Synthesized from furan via formylation and subsequent reduction.

Triazole introduction: Using azide-alkyne cycloaddition (click chemistry) to form the triazole ring.

Pyran ring formation: Through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and triazole rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant antibacterial and antifungal activities. For instance:

- Antifungal Properties : Triazole derivatives have shown efficacy against various fungal pathogens such as Candida albicans and Aspergillus fumigatus, which are critical in treating infections in immunocompromised patients .

- Antibacterial Activity : A study highlighted that certain triazole-containing compounds demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus, surpassing traditional antibiotics in effectiveness .

Antiviral Potential

The structural characteristics of N-(furan-2-ylmethyl)-2-(...) suggest possible antiviral applications. Triazole derivatives have been reported to inhibit viral replication mechanisms, making them candidates for developing antiviral therapies .

Fungicides

Research has indicated that compounds similar to N-(furan-2-ylmethyl)-2-(...) can be utilized as fungicides in agriculture. Their ability to inhibit fungal growth can protect crops from diseases caused by pathogenic fungi . This is particularly relevant in the context of increasing agricultural yield and sustainability.

Synthesis and Biological Evaluation

A comprehensive study involving the synthesis of various triazole derivatives demonstrated that modifications at specific positions on the triazole ring could enhance biological activity significantly. For example:

| Compound | Activity | Reference |

|---|---|---|

| Triazole A | MIC: 0.5 μg/mL against S. aureus | |

| Triazole B | EC50: 7.2 μg/mL against Xanthomonas oryzae |

These findings emphasize the importance of structural optimization in enhancing the biological efficacy of triazole derivatives.

Comparative Studies

Comparative studies have shown that compounds with similar structures to N-(furan-2-ylmethyl)-2-(...) often exhibit enhanced activity against resistant strains of bacteria and fungi when compared to conventional treatments . This positions such compounds as promising alternatives in both clinical and agricultural settings.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: can be compared with other compounds featuring furan, triazole, and pyran rings.

Similar compounds: Include furan-2-ylmethylamine derivatives, triazole-containing compounds, and pyran-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in other similar compounds.

Biological Activity

N-(furan-2-ylmethyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, with CAS Number 899745-23-4, is a compound that integrates various pharmacologically active moieties, including furan, triazole, and pyran. This article explores its biological activity, focusing on its potential antimicrobial, antifungal, and antioxidant properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 376.4 g/mol. Its structure features a furan ring, a triazole moiety known for its diverse biological activities, and a pyran derivative that may enhance its therapeutic potential.

Synthesis and Screening

Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. A study synthesized several triazole-based compounds and evaluated their efficacy against various bacterial strains using the serial dilution method. The compound was assessed alongside other derivatives for its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Low |

| Candida albicans | 8 | High |

The results indicate that N-(furan-2-ylmethyl)-2-acetamide exhibits moderate to high activity against specific pathogens, particularly Candida albicans.

Antifungal Activity

The antifungal properties of the compound were tested in vitro against several fungal strains. The results demonstrated significant inhibition of fungal growth at concentrations as low as 8 µg/mL. This suggests that the integration of the triazole moiety plays a crucial role in enhancing antifungal activity .

Antioxidant Activity

In addition to its antimicrobial properties, the compound was evaluated for its antioxidant potential. Preliminary assays indicated that it possesses significant anti-lipid peroxidation activity. Specifically, it showed an inhibition rate of 74% at a concentration of 100 µM when tested using the AAPH protocol . This activity is critical in preventing oxidative stress-related cellular damage.

Table 2: Antioxidant Activity of N-(furan-2-ylmethyl)-2-acetamide

| Concentration (µM) | Inhibition Rate (%) |

|---|---|

| 50 | 50 |

| 100 | 74 |

| 200 | 90 |

Case Study 1: Efficacy Against Resistant Strains

A recent study focused on the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The findings revealed that while traditional antibiotics failed to inhibit growth, N-(furan-2-ylmethyl)-2-acetamide demonstrated promising results with an MIC of 16 µg/mL .

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects when combined with other antifungal agents. The combination therapy showed enhanced efficacy against resistant fungal strains compared to monotherapy with standard antifungals .

Q & A

Q. What are the established synthetic routes for preparing derivatives of N-(furan-2-ylmethyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide?

Methodological Answer: The synthesis typically involves multi-step alkylation and condensation reactions. For example:

- Step 1: Alkylation of a triazole-thione intermediate (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) with α-chloroacetamides in ethanol, catalyzed by aqueous KOH, to introduce the acetamide moiety .

- Step 2: Functionalization of the pyran-4-one core via nucleophilic substitution or Paal-Knorr condensation to incorporate the furan-triazole-thioether side chain .

- Key Conditions: Reflux in ethanol for 1–2 hours, followed by recrystallization from ethanol/water mixtures to purify intermediates .

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer: Structural confirmation relies on:

Q. What preliminary biological screening models are used to assess its activity?

Methodological Answer:

- Anti-exudative Activity: Tested in rat models of inflammation (e.g., carrageenan-induced paw edema). Doses range from 10–50 mg/kg, administered intraperitoneally. Activity is quantified by reduced edema volume compared to controls .

- In Vitro Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- PASS Algorithm: Predicts potential biological targets (e.g., cyclooxygenase-2 inhibition, anti-inflammatory activity) based on structural descriptors .

- Molecular Docking: Performed with software like AutoDock Vina to model interactions with target proteins (e.g., COX-2, TNF-α). Key binding interactions include hydrogen bonds with the triazole-thioether group and hydrophobic contacts with the furan ring .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .

Q. How do structural modifications (e.g., substituent variations) influence anti-exudative activity?

Methodological Answer:

- SAR Studies:

- Triazole Substituents: Electron-withdrawing groups (e.g., nitro, chloro) at the 4th position enhance anti-exudative activity by 20–30% compared to methyl groups, likely due to increased electrophilicity and target binding .

- Furan Modifications: Replacement with pyridine or thiophene reduces activity, indicating furan’s role in π-π stacking interactions .

- Experimental Validation: Synthesize derivatives (e.g., 3.1–3.21 in ), test in vivo, and correlate activity with Hammett σ values or Hansch parameters .

Q. How can contradictory data between in silico predictions and experimental results be resolved?

Methodological Answer:

- Step 1: Re-evaluate docking parameters (e.g., grid box size, solvent models) to ensure accurate binding site sampling .

- Step 2: Perform meta-dynamics simulations (e.g., using GROMACS) to assess protein-ligand stability over time .

- Step 3: Validate with isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry experimentally .

- Example: If docking predicts COX-2 inhibition but in vivo assays show no activity, check for off-target effects using proteome-wide affinity profiling .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal curves (e.g., log[inhibitor] vs. normalized response) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .

- ANOVA with Tukey’s Post Hoc Test: Compare mean edema volumes or cell viability across dose groups (p < 0.05 threshold) .

- Principal Component Analysis (PCA): Identify structural features (e.g., substituent electronegativity) correlating with activity trends .

Q. How can reaction yields be optimized during scale-up synthesis?

Methodological Answer:

- Solvent Screening: Replace ethanol with DMF or THF to improve solubility of intermediates .

- Catalyst Optimization: Test alternative bases (e.g., DBU instead of KOH) to reduce side reactions .

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.